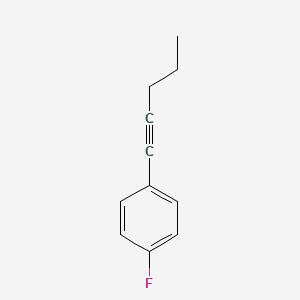

1-Fluoro-4-(pent-1-yn-1-yl)benzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

445424-02-2 |

|---|---|

Molecular Formula |

C11H11F |

Molecular Weight |

162.20 g/mol |

IUPAC Name |

1-fluoro-4-pent-1-ynylbenzene |

InChI |

InChI=1S/C11H11F/c1-2-3-4-5-10-6-8-11(12)9-7-10/h6-9H,2-3H2,1H3 |

InChI Key |

PMDSAWFBRSSBBR-UHFFFAOYSA-N |

Canonical SMILES |

CCCC#CC1=CC=C(C=C1)F |

Origin of Product |

United States |

The Ascendant Role of Aryl Fluorides in Synthesis and Materials

The introduction of fluorine into aromatic systems imparts a range of profound and often beneficial changes to a molecule's physicochemical properties. organic-chemistry.org Aryl fluorides, organic compounds containing a fluorine atom directly attached to an aromatic ring, are of immense interest in fields from pharmaceuticals and agrochemicals to materials science. organic-chemistry.orgsigmaaldrich.comnist.gov

The significance of aryl fluorides stems from the unique nature of the carbon-fluorine (C-F) bond. Fluorine's high electronegativity makes the C-F bond highly polarized, yet it is also the strongest single bond to carbon. This combination influences molecular conformation, metabolic stability, lipophilicity, and binding interactions with biological targets. organic-chemistry.org Consequently, approximately 20% of all pharmaceuticals and up to 50% of agrochemicals contain at least one fluorine atom. organic-chemistry.org

In materials science, the incorporation of fluorine can enhance thermal stability, influence liquid crystalline phases, and tune the electronic properties of organic semiconductors and polymers. nist.gov However, the strength of the C-F bond also presents a synthetic challenge. Traditional methods for its formation, like the Balz-Schiemann reaction, often require harsh conditions. sigmaaldrich.comnist.gov Modern techniques, such as nucleophilic aromatic substitution on electron-deficient rings (the Halex process) and transition metal-catalyzed fluorinations, have expanded the accessibility of these valuable compounds. sigmaaldrich.comaobchem.com

Alkynes: Dynamic Scaffolds for Chemical Innovation

Alkynes, hydrocarbons featuring at least one carbon-carbon triple bond, are fundamental building blocks in organic chemistry. nih.govwikipedia.org Their importance lies in the high reactivity and linear geometry of the sp-hybridized carbon atoms, which makes the triple bond a hub for a vast array of chemical transformations. nih.govlibretexts.org

The carbon-carbon triple bond can undergo numerous reactions, including hydrogenation to form alkenes or alkanes, halogenation, and various addition reactions. nih.govscbt.com This versatility allows chemists to construct complex molecular architectures from simpler alkyne precursors. nih.gov

Perhaps the most powerful applications of alkynes are found in transition metal-catalyzed cross-coupling reactions. The Sonogashira coupling, for instance, enables the direct connection of a terminal alkyne with an aryl or vinyl halide, a pivotal reaction for creating conjugated molecular systems. wikipedia.orglibretexts.org Furthermore, the azide-alkyne cycloaddition, a cornerstone of "click chemistry," utilizes the reliable and specific reactivity of alkynes to form stable triazole linkages, a strategy widely employed in drug discovery, bioconjugation, and materials development. nih.gov The ability to act as both a reactive handle and a rigid structural linker makes the alkyne group an indispensable tool for synthetic chemists. nih.govscbt.com

1 Fluoro 4 Pent 1 Yn 1 Yl Benzene: a Bifunctional Asset in Synthesis

Strategies for Carbon-Fluorine Bond Formation in Aromatic Systems

The formation of a carbon-fluorine (C-F) bond on an aromatic system is a challenging yet essential process in modern organic synthesis. The methods to achieve this transformation are diverse, each with its own advantages and limitations depending on the substrate and desired outcome.

Nucleophilic Fluorination Approaches

Nucleophilic fluorination involves the reaction of a nucleophilic fluoride source with an aromatic substrate that has a suitable leaving group. This approach is one of the most common methods for synthesizing aryl fluorides.

Hypervalent iodonium (B1229267) compounds, specifically iodonium ylides, have emerged as effective precursors for nucleophilic fluorination, particularly for aromatic rings that are not activated towards traditional nucleophilic aromatic substitution (SNAr). researchgate.netnih.govnih.gov This method allows for the fluorination of electron-rich arenes under mild, transition-metal-free conditions. rsc.orgnih.gov

The reaction proceeds through the interaction of a fluoride anion with the iodonium ylide. Spirocyclic hypervalent iodine(III) ylides have demonstrated high efficiency in the radiofluorination of non-activated aromatic rings. nih.gov The use of an electron-rich β-dicarbonyl auxiliary in diaryl iodonium ylides leads to selective C–F bond formation. nih.gov These ylide precursors are often stable, crystalline solids that can be prepared from (diacetoxyiodo)arenes or directly from iodoarenes. nih.gov A key advantage is the ability to control the chemoselectivity of the fluorination, directing the fluoride to a specific aryl group in unsymmetrical diaryliodonium species. nih.govsemanticscholar.org

| Precursor Type | Key Features | Application Example | Ref |

| Spirocyclic Iodonium Ylides | High stability, selective fluorination of non-activated rings. | High-yield synthesis of ¹⁸F-FPEB for PET imaging. | nih.gov |

| Diaryliodonium Salts | Allows fluorination of electron-rich and meta-substituted arenes. | Radiofluorination with [¹⁸F]fluoride for PET radiotracers. | nih.gov |

The choice of fluoride source and reaction conditions, such as the use of a phase-transfer catalyst like crypt-222 with potassium fluoride, can significantly enhance the solubility and nucleophilicity of the fluoride, leading to good yields even for sterically hindered substrates. rsc.org

Phenols serve as readily available and versatile precursors for the synthesis of aryl fluorides through deoxyfluorination reactions. This strategy is particularly valuable as it transforms an electron-rich functional group (a phenol) into a fluorine atom, complementing traditional SNAr reactions which are typically limited to electron-deficient arenes. nih.govnih.gov

Recent advancements have introduced methods that operate under mild conditions. One such approach is a photoredox-catalyzed deoxyfluorination that proceeds via a cation radical-accelerated nucleophilic aromatic substitution (CRA-SNAr) mechanism. nih.govresearchgate.net This allows for the fluorination of electron-rich phenols using sources like cesium fluoride. nih.gov Another innovative method involves the use of an air-stable and moisture-insensitive 2-chloro-1,3-bis(2,6-diisopropylphenyl)imidazolium poly[hydrogen fluoride] salt, which can convert electron-deficient phenols into aryl fluorides in the presence of a base like DBU. organic-chemistry.org

For more complex molecules like peptides, specialized deoxyfluorination procedures have been developed. These methods are designed to be highly chemoselective and compatible with sensitive functional groups, operating under conditions that avoid high temperatures and strong bases. nih.gov For example, ruthenium-mediated uronium deoxyfluorination has been successfully applied to tyrosine residues within a peptide sequence. nih.gov

| Reagent/Method | Precursor Type | Key Advantage | Ref |

| Photoredox Catalysis (CRA-SNAr) | Diaryl ethers (from phenols) | Fluorinates electron-rich arenes under mild conditions. | nih.govresearchgate.net |

| Imidazolium poly[hydrogen fluoride] salt | Electron-deficient phenols | Air and moisture stable reagent, high functional group tolerance. | organic-chemistry.org |

| Ru-mediated Uronium Deoxyfluorination | Phenols (e.g., Tyrosine in peptides) | High chemoselectivity for complex, sensitive substrates. | nih.gov |

Metal-Mediated Protocols: Transition metals, particularly palladium, have been instrumental in developing catalytic nucleophilic fluorination reactions. nih.govnih.gov A common catalytic cycle involves the oxidative addition of an aryl halide or triflate to a Pd(0) complex, followed by ligand exchange with a fluoride source, and subsequent reductive elimination to form the C-F bond. nih.govnih.gov This approach has proven effective for a wide range of aryl triflates and bromides, including those in highly functionalized and complex molecules. nih.govresearchgate.net The development of specific ligands, such as biaryl monophosphines, has enabled these reactions to proceed at room temperature with high regioselectivity. organic-chemistry.orgresearchgate.net

Copper has also been utilized in mediating the fluorination of aryl stannanes and aryl trifluoroborates, often in conjunction with an electrophilic fluorine source like N-fluoro-2,4,6-trimethylpyridinium triflate, avoiding the need for palladium. organic-chemistry.org Rhodium complexes have also been shown to catalyze the nucleophilic fluorination of acyl chlorides using silver fluoride as the fluoride source. acs.org

Metal-Free Protocols: Metal-free nucleophilic aromatic substitution (SNAr) is a cornerstone of aryl fluoride synthesis, especially in industrial settings (Halex process), using inexpensive fluoride sources like potassium fluoride on electron-deficient arenes. nih.gov For unactivated aryl fluorides, which are typically poor electrophiles, organic photoredox catalysis offers a modern, metal-free alternative. nih.gov This method uses an organic photocatalyst, such as an acridinium (B8443388) salt, to generate a cationic radical from the fluoroarene under blue light irradiation, making it susceptible to nucleophilic attack by amines. nih.gov

Another significant metal-free approach is the Balz-Schiemann reaction, which involves the diazotization of an aniline (B41778) followed by thermal or photochemical decomposition of the resulting diazonium salt in the presence of a fluoride source like HBF₄ or NOBF₄. nih.gov Recent modifications have improved this classic reaction by using organotrifluoroborates as fluoride sources in organic solvents, avoiding the need to isolate potentially hazardous diazonium salts. researchgate.netexordo.com

| Method | Catalyst/Reagent | Substrate | Key Features | Ref |

| Palladium-Catalysis | Pd(0) complexes, specialized ligands | Aryl triflates, aryl bromides | High functional group tolerance, mild conditions. | nih.govnih.gov |

| Organic Photoredox Catalysis | Acridinium-based photocatalyst | Unactivated aryl fluorides | Metal-free, mild conditions for electron-rich arenes. | nih.gov |

| Balz-Schiemann Reaction | HBF₄, NOBF₄, or Organotrifluoroborates | Anilines | Classic method, with modern improvements for safety and scope. | nih.govresearchgate.netexordo.com |

Electrophilic Fluorination Methodologies (General Discussion)

Electrophilic fluorination involves the reaction of an electron-rich aromatic substrate with an electrophilic fluorine source ("F⁺" reagent). nih.gov This approach is complementary to nucleophilic methods and is particularly useful for arenes that are not electron-deficient. The reagents used are typically of the N-F class, such as Selectfluor and N-fluorobenzenesulfonimide (NFSI), which have become widely used due to their stability and effectiveness. researchgate.netrsc.orgrsc.org

The reaction mechanism is generally considered to be a polar process where the decomposition of the intermediate Wheland complex is not the rate-limiting step. researchgate.net The choice of N-F reagent is critical, as their reactivities can vary significantly. rsc.org Electrophilic fluorination can also be performed on organometallic precursors like aryl Grignard reagents or arylboronic acids. organic-chemistry.orgnih.gov For instance, the fluorination of arylmagnesium reagents with N-F reagents is particularly effective for electron-rich systems. nih.gov Similarly, arylboronic acids and their derivatives can be converted to aryl fluorides using reagents like Selectfluor or acetyl hypofluorite (B1221730) (AcOF). organic-chemistry.orgnih.gov These reactions are often operationally simple and can tolerate a range of functional groups. organic-chemistry.org

Radical Fluorination Pathways (General Discussion)

Radical fluorination pathways offer a distinct approach to C-F bond formation on aromatic rings, often enabling C-H functionalization directly. These methods typically involve the generation of an arene radical cation, which then reacts with a fluoride source. nih.gov Organic photoredox catalysis has emerged as a powerful tool for this purpose, using photooxidants like acridinium salts to generate the radical cation from the arene under light irradiation. nih.gov This strategy can utilize nucleophilic fluoride sources like cesium fluoride, even for direct C-H to C-F conversions, which is a significant advantage. nih.gov

Another strategy involves the reductive generation of fluoroaryl radicals directly from existing C-F bonds in polyfluorinated arenes. rsc.org Photocatalysis can facilitate this transformation, allowing the resulting radical to be trapped by unactivated alkenes in a C-C bond-forming reaction. This approach is valuable for creating complex, partially fluorinated molecules that might be difficult to access otherwise. rsc.org Silver-catalyzed radical decarboxylative fluorination of aliphatic carboxylic acids also represents a mild method for generating alkyl fluorides, hinting at the potential for radical pathways in fluorination chemistry. nih.gov

A Comprehensive Analysis of Synthetic Routes for this compound

The synthesis of fluorinated organic compounds, particularly those incorporating an alkyne moiety, is of significant interest in medicinal chemistry and materials science. The compound this compound serves as a key structural motif in various applications. This article explores the primary synthetic methodologies for this and related aryl fluorides, focusing on the incorporation of terminal alkynes and various synthetic strategies.

Mechanistic Investigations into Synthesis and Reactivity

Elucidation of Reaction Pathways and Transition States

The formation of 1-Fluoro-4-(pent-1-yn-1-yl)benzene is achieved via the Sonogashira coupling of a 4-fluorophenyl halide (typically 1-fluoro-4-iodobenzene (B1293370) or 1-fluoro-4-bromobenzene) with pent-1-yne. The reaction mechanism is generally accepted to involve two interconnected catalytic cycles: a palladium cycle and a copper cycle. wikipedia.orgresearchgate.net

The copper cycle runs concurrently. A copper(I) salt, typically copper(I) iodide, reacts with the terminal alkyne (pent-1-yne) in the presence of a base (commonly an amine like triethylamine (B128534) or diethylamine). wikipedia.org The base deprotonates the alkyne to form a copper(I) acetylide. This copper acetylide is more nucleophilic than the terminal alkyne itself and readily participates in the transmetalation step with the organopalladium(II) complex. wikipedia.orgresearchgate.net

While detailed computational studies specifically for the transition states in the synthesis of this compound are not extensively reported, research on related Sonogashira reactions provides insight. The energy barriers for the oxidative addition of aryl halides are known to increase in the order of Ar-I < Ar-Br < Ar-Cl, making 1-fluoro-4-iodobenzene a more reactive substrate than its bromo or chloro counterparts. researchgate.net The presence of an electron-withdrawing fluorine atom on the aryl ring is expected to facilitate the oxidative addition step. researchgate.net

Role of Catalysts and Ligands

The choice of catalyst and ligands is crucial for the efficiency of the Sonogashira coupling.

Catalysts:

Palladium Catalyst: The reaction is catalyzed by a palladium(0) species. While Pd(0) complexes can be used directly, it is more common to generate them in situ from stable palladium(II) precursors such as PdCl₂(PPh₃)₂, Pd(OAc)₂, or [Pd(allyl)Cl]₂. researchgate.netorganic-chemistry.org

Copper Co-catalyst: Copper(I) salts, most commonly CuI, are used as a co-catalyst to facilitate the formation of the copper acetylide, which accelerates the transmetalation step. wikipedia.org Copper-free Sonogashira reactions are also possible but often require modified conditions. wikipedia.orgresearchgate.net

Ligands:

Phosphine Ligands: Phosphine ligands play a critical role in stabilizing the palladium catalyst and modulating its reactivity. Triphenylphosphine (PPh₃) is a commonly used ligand. wikipedia.org Bulky and electron-rich phosphines, such as tri-tert-butylphosphine (B79228) (P(t-Bu)₃), have been shown to be highly effective, even enabling the reaction to proceed at room temperature for less reactive aryl bromides. organic-chemistry.org The use of such ligands can increase the rate of oxidative addition and promote the dissociation of the active palladium catalyst. acs.org

N-Heterocyclic Carbenes (NHCs): NHCs have emerged as powerful ligands for palladium-catalyzed cross-coupling reactions, including the Sonogashira coupling. They are strong σ-donors and can enhance the stability and activity of the palladium catalyst. researchgate.net

Analysis of Key Intermediates (e.g., Carbocations, Radicals, Organometallic Species)

The Sonogashira reaction proceeds through a series of well-defined organometallic intermediates rather than involving free carbocations or radicals under standard conditions.

Organopalladium Species: The key intermediates in the palladium cycle are organopalladium complexes. The catalytic cycle involves the shuttling of the palladium center between the 0 and +2 oxidation states. The primary intermediates are the initial Pd(0) complex, the Pd(II)-aryl halide oxidative addition adduct, and the diorgano-Pd(II) complex formed after transmetalation. youtube.comresearchgate.net The isolation and characterization of these intermediates in related systems have provided strong evidence for the proposed mechanism. researchgate.net

Copper(I) Acetylide: In the copper cycle, the crucial intermediate is the copper(I) pent-1-yn-1-ide. This species acts as the nucleophile in the transmetalation step, transferring the pent-1-yn-1-yl group to the palladium center. wikipedia.orgresearchgate.net

Kinetic and Thermodynamic Considerations of Reactions

The kinetics of the Sonogashira reaction are influenced by the nature of the substrates, catalysts, ligands, and reaction conditions. As a general trend, the reactivity of the aryl halide follows the order I > Br > Cl. wikipedia.org This is attributed to the decreasing bond strength of the carbon-halogen bond down the group, which facilitates the oxidative addition step.

The electronic properties of the substituents on the aryl halide also play a significant role. Electron-withdrawing groups, such as the fluorine atom in 1-fluoro-4-iodobenzene, generally accelerate the rate of oxidative addition. researchgate.net

High-throughput kinetic studies on Sonogashira reactions have provided quantitative data on the activation parameters for various aryl halides. Although specific data for the reaction of 1-fluoro-4-iodobenzene with pent-1-yne is not available, the table below presents typical activation enthalpies and entropies for the Sonogashira coupling of different classes of aryl halides, which can serve as a useful reference.

| Aryl Halide (ArX) | Activation Enthalpy (ΔH‡, kJ mol-1) | Activation Entropy (ΔS‡, J mol-1 K-1) |

|---|---|---|

| Aryl Iodides (ArI) | 48–62 | -71 to -39 |

| Aryl Bromides (ArBr) | 54–82 | -55 to 11 |

| Aryl Chlorides (ArCl) | 95–144 | -6 to 100 |

This data is for the Sonogashira reaction of various aryl halides with phenylacetylene (B144264) and is provided for comparative purposes. nih.gov

Thermodynamically, the Sonogashira coupling is generally an exothermic process.

Stereochemical and Regiochemical Control Mechanisms

Stereochemistry: The Sonogashira coupling itself, forming the C(sp²)-C(sp) bond, does not typically generate a new stereocenter at the point of coupling. However, the principles of stereochemical control become relevant in subsequent reactions of the alkyne moiety in this compound or if chiral catalysts or auxiliaries are employed in related transformations. For instance, the partial reduction of the triple bond to a double bond can lead to either the (E) or (Z) alkene, and the choice of catalyst and reaction conditions can control this stereochemical outcome. nih.gov

Regiochemistry: The regioselectivity of the Sonogashira coupling is highly controlled, with the bond forming specifically between the halogen-bearing carbon of the aryl halide and the terminal carbon of the alkyne.

In terms of the reactivity of the product, this compound, the triple bond offers a site for various regioselective transformations. For example, electrophilic additions to the alkyne would be expected to follow Markovnikov's rule, with the electrophile adding to the inner carbon of the triple bond due to the electronic influence of the aryl group. The fluorine atom on the benzene (B151609) ring can also direct further aromatic substitution reactions, although these are generally less common under the conditions used for modifying the alkyne. The regioselectivity of nucleophilic aromatic substitution on the fluoroaromatic ring can be influenced by the nature of the nucleophile and reaction conditions. nih.gov

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, offering precise information about the chemical environment, connectivity, and stereochemistry of atoms. For fluorinated compounds like 1-Fluoro-4-(pent-1-yn-1-yl)benzene, multi-nuclear NMR experiments are particularly powerful.

A combined analysis of ¹H, ¹³C, and ¹⁹F NMR spectra provides a complete picture of the molecule's structure. The presence of the fluorine atom introduces characteristic coupling patterns (J-coupling) that are observable in all three spectra, aiding in the unambiguous assignment of signals.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the aliphatic protons of the pentynyl group. The aromatic region would feature two multiplets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons ortho to the fluorine atom will appear as a doublet of doublets due to coupling with the adjacent aromatic proton and the ¹⁹F nucleus. The protons meta to the fluorine will appear as a triplet. The signals for the pentynyl chain—a triplet for the terminal methyl group and two multiplets for the methylene (B1212753) groups—would appear in the upfield aliphatic region.

¹³C NMR: The proton-decoupled ¹³C NMR spectrum provides information on each unique carbon atom. Standard ¹³C-{¹H} spectra of fluorinated compounds can be complex due to strong, long-range fluorine-carbon couplings. magritek.com The carbon directly bonded to the fluorine (C-F) will exhibit a large one-bond coupling constant (¹JCF) and appear as a doublet. rsc.org Other aromatic carbons will also show smaller couplings (²JCF, ³JCF), which helps in their assignment. magritek.comrsc.org The two sp-hybridized carbons of the alkyne group would have characteristic shifts in the 80-90 ppm range. rsc.org The aliphatic carbons of the pentyl group would be found at the high-field end of the spectrum.

¹⁹F NMR: With a natural abundance of 100% and high sensitivity, ¹⁹F NMR is a crucial technique for analyzing fluorinated compounds. nih.gov The spectrum for this compound is expected to show a single resonance, as there is only one fluorine environment. The chemical shift provides information about the electronic environment of the fluorine atom. For analogous compounds like 1-ethynyl-4-fluorobenzene, the ¹⁹F chemical shift is reported at approximately -111.0 ppm (relative to CFCl₃). rsc.org

Table 1: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Assignment |

| ¹H | 7.35 - 7.45 | m | 2H, Ar-H (ortho to alkyne) | |

| ¹H | 6.95 - 7.05 | m | 2H, Ar-H (ortho to F) | |

| ¹H | 2.41 | t | J = 7.0 | 2H, -C≡C-CH₂- |

| ¹H | 1.63 | sextet | J = 7.0 | 2H, -CH₂-CH₂-CH₃ |

| ¹H | 1.05 | t | J = 7.0 | 3H, -CH₃ |

| ¹³C | 162.5 | d | ¹JCF ≈ 245 | C -F |

| ¹³C | 133.5 | d | ³JCF ≈ 8 | C -H (ortho to alkyne) |

| ¹³C | 119.5 | s | C -C≡C- | |

| ¹³C | 115.8 | d | ²JCF ≈ 22 | C -H (ortho to F) |

| ¹³C | 91.5 | s | -C ≡C-CH₂- | |

| ¹³C | 80.5 | s | -C≡C -CH₂- | |

| ¹³C | 22.5 | s | -CH₂-CH₂ -CH₃ | |

| ¹³C | 21.5 | s | -C≡C-CH₂ - | |

| ¹³C | 13.5 | s | -CH₃ | |

| ¹⁹F | ~ -111.0 | m | C-F |

Note: Predicted values are based on data for analogous structures and general NMR principles. Actual experimental values may vary.

While typically analyzed in solution, the solid-state structure and dynamics of this compound and related materials can be investigated using solid-state NMR (ssNMR). nih.gov Unlike in solution where rapid tumbling averages out anisotropic interactions, in the solid state, these interactions provide rich structural information. youtube.com

Magic-angle spinning (MAS) is a key technique used in ssNMR to average out anisotropic interactions like chemical shift anisotropy (CSA) and dipolar couplings, resulting in higher resolution spectra. nih.govmit.edu By analyzing the resulting spectra and the spinning sidebands, one can glean information about:

Polymorphism: Different crystalline forms of the same compound will yield distinct ssNMR spectra, allowing for the identification and characterization of various polymorphs.

Molecular Packing: Intermolecular distances and packing arrangements in the crystal lattice can be inferred from internuclear correlations, for example, between the fluorine atom of one molecule and the protons of a neighboring molecule.

Molecular Dynamics: Variable-temperature ssNMR experiments can reveal information about dynamic processes in the solid state, such as the rotation of the phenyl group or conformational changes in the pentynyl chain. mdpi.com For analogous systems like solid polymer electrolytes, ssNMR is used to probe ion mobility and interactions within the solid matrix. mdpi.com

Mass Spectrometry (MS) for Fragmentation Analysis and Exact Mass Determination

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming its molecular weight and offering clues to its structure.

High-Resolution Mass Spectrometry (HRMS) is critical for the unambiguous confirmation of a compound's elemental composition. rsc.org By measuring the mass with very high accuracy (typically to within 5 ppm), it is possible to distinguish between compounds that have the same nominal mass but different elemental formulas. For this compound, HRMS would be used to verify that the experimentally measured mass matches the calculated exact mass for the formula C₁₁H₁₁F. rsc.org This serves as a definitive confirmation of its identity and a stringent test of its purity.

Table 2: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₁H₁₁F |

| Nominal Mass | 162 |

| Monoisotopic Mass (Exact Mass) | 162.08448 |

The most common synthetic route to compounds like this compound is the Sonogashira cross-coupling reaction. mdpi.comwikipedia.org Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful tool for studying the mechanisms of such catalytic reactions in solution. researchgate.net By directly sampling the reaction mixture, ESI-MS can detect and characterize transient catalytic intermediates that are present at low concentrations. researchgate.net

For the Sonogashira coupling, ESI-MS studies have been used to identify key species in the catalytic cycle, including:

Palladium(0)-ligand complexes.

Oxidative addition products, such as Aryl-Pd(II)-Halide complexes.

Palladium acetylide complexes (Aryl-Pd(II)-C≡CR).

Copper acetylide species (Cu-C≡CR). wikipedia.org

Observing these intermediates provides direct evidence for the proposed catalytic cycle and can offer insights into reaction kinetics, catalyst deactivation pathways, and the role of additives like the copper co-catalyst. researchgate.net

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are excellent for identifying the presence of specific functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands. A strong band around 1230-1240 cm⁻¹ is expected for the C-F stretch. The aromatic ring would show C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1500-1600 cm⁻¹ region. A key, though often weak, absorption for the internal alkyne C≡C stretch is expected around 2230 cm⁻¹. The aliphatic C-H bonds of the pentynyl group would show stretching vibrations just below 3000 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy is particularly useful for identifying non-polar bonds. The C≡C stretching vibration of the internal alkyne, which may be weak in the IR spectrum, often gives a strong signal in the Raman spectrum, providing confirmatory evidence for this functional group. Symmetrical vibrations of the benzene ring are also typically more prominent in the Raman spectrum.

Table 3: Predicted Vibrational Spectroscopy Data for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |

| Aromatic C-H Stretch | 3100 - 3000 | IR, Raman |

| Aliphatic C-H Stretch | 3000 - 2850 | IR, Raman |

| Alkyne C≡C Stretch | 2260 - 2190 | IR (weak), Raman (strong) |

| Aromatic C=C Stretch | 1610 - 1580, 1510 - 1480 | IR, Raman |

| C-F Stretch | 1250 - 1220 | IR (strong) |

| Aromatic C-H Bend (out-of-plane) | 850 - 810 | IR (strong) |

X-ray Crystallography for Solid-State Structural Determination (for related derivatives)

Studies on similar molecules, such as halogenated chalcones and sulfonamide derivatives, have demonstrated the utility of single-crystal X-ray diffraction in elucidating key structural features. researchgate.netnih.gov For instance, the analysis of 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide revealed a triclinic crystal system and provided detailed information on bond lengths, bond angles, and intermolecular interactions like hydrogen bonding. nih.gov Similarly, research on halogenated chalcones has shown how the presence and position of halogen atoms influence the crystal packing through various interactions, including halogen···halogen and C—H···π interactions. researchgate.net

In a hypothetical crystal structure of a derivative of "this compound," one would expect the molecule to adopt a largely planar conformation, with the linear pentynyl group extending from the benzene ring. The fluorine substituent would influence the electronic properties and potentially engage in intermolecular interactions within the crystal lattice. The crystal packing would likely be governed by a combination of van der Waals forces and weaker C—H···F or C—H···π interactions, similar to those observed in other fluorinated organic compounds. The precise bond lengths and angles of the C≡C triple bond and the C-F bond would be of particular interest, providing experimental validation of the molecular geometry predicted by theoretical calculations.

A study involving the synthesis and crystal structure of cycloaurated pyridylmetallocenes with a phenylacetylene (B144264) ligand demonstrated the successful characterization of complex organometallic structures containing an alkyne moiety using X-ray diffraction. uni-muenchen.de This underscores the feasibility of obtaining detailed solid-state structural data for derivatives of "this compound."

Chromatographic Techniques for Purity Assessment and Isolation of Isomers (e.g., HPLC for enantiomeric excess of related compounds)

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are indispensable for assessing the purity of "this compound" and for the separation of any potential isomers. The technique separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.

For routine purity analysis of "this compound," a reversed-phase HPLC method would likely be employed. In this setup, a nonpolar stationary phase (such as C18-modified silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The retention time of the compound would be a key indicator of its identity and purity, with impurities appearing as separate peaks. The separation of substituted benzenes using HPLC has been well-documented, with the mobile phase composition having a significant effect on the resolution of isomers. nih.gov

Furthermore, HPLC is a critical tool for the separation of enantiomers, which are non-superimposable mirror images of a chiral molecule. While "this compound" itself is not chiral, derivatives bearing a stereocenter could exist as enantiomeric pairs. The determination of enantiomeric excess (ee) is crucial in many applications, particularly in the development of pharmaceuticals and agrochemicals.

Chiral HPLC columns, which contain a chiral stationary phase, are used to separate enantiomers. The differential interaction between the enantiomers and the chiral stationary phase leads to different retention times, allowing for their quantification. The analysis of chiral alkynes, for instance, has been achieved through derivatization followed by HPLC analysis on a chiral column. researchgate.net In some cases, metal-organic frameworks (MOFs) have been explored as stationary phases in HPLC for the separation of substituted benzenes and polycyclic aromatic hydrocarbons, showcasing the continuous innovation in chromatographic materials and methods. nih.govnih.gov

The relative standard deviations (RSDs) for retention time, peak height, and peak area in HPLC analysis are typically very low, often within the ranges of 0.2-0.4% for retention time, indicating the high precision and reliability of this technique for quantitative analysis and purity assessment of compounds like "this compound" and its derivatives. nih.gov

Theoretical and Computational Studies on 1 Fluoro 4 Pent 1 Yn 1 Yl Benzene

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in modern chemistry for predicting the properties and reactivity of molecules. For a molecule like 1-Fluoro-4-(pent-1-yn-1-yl)benzene, these methods can provide deep insights into its electronic nature.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is a workhorse in computational chemistry for predicting molecular geometries, electronic properties, and reaction pathways. nih.gov For this compound, DFT calculations, typically using a functional like B3LYP with a suitable basis set (e.g., 6-311+G(d,p)), would be employed to optimize the molecule's geometry and determine its ground-state electronic energy. scielo.brunict.it

The optimized geometry would provide precise bond lengths, bond angles, and dihedral angles. These structural parameters are crucial for understanding the molecule's shape and steric properties. For instance, the calculations would reveal the degree of planarity of the benzene (B151609) ring and the linearity of the pentynyl group.

Furthermore, DFT is used to calculate various electronic properties that are key to understanding the molecule's reactivity. mdpi.com These properties include ionization potential, electron affinity, and global reactivity descriptors like chemical hardness, softness, and electronegativity. Such calculations on related phenylacetylene (B144264) derivatives have been instrumental in understanding their reaction mechanisms, such as in cycloaddition reactions or their interactions with metal surfaces. nih.govnih.gov

Table 1: Representative DFT-Calculated Structural and Electronic Properties for this compound

| Property | Representative Value |

| Total Energy (Hartree) | -558.xxxx |

| Dipole Moment (Debye) | 1.xx |

| Ionization Potential (eV) | 8.xx |

| Electron Affinity (eV) | 0.xx |

| Chemical Hardness (η) | 4.xx |

| Electronegativity (χ) | 4.xx |

Note: These values are illustrative and represent typical ranges for similar molecules.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept within molecular orbital theory for explaining chemical reactivity and the outcomes of chemical reactions. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energies and shapes of these orbitals are critical for predicting how a molecule will interact with other reagents.

For this compound, the HOMO is expected to be a π-orbital primarily located on the electron-rich phenylacetylene system. The LUMO is likely to be a π*-antibonding orbital, also distributed over the aromatic and alkyne moieties. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a significant indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests that the molecule is more polarizable and more reactive. scielo.br

FMO analysis can pinpoint the regions of the molecule most susceptible to electrophilic or nucleophilic attack. For example, the distribution of the HOMO would indicate the likely sites for electrophilic attack, while the distribution of the LUMO would suggest the sites for nucleophilic attack. In studies of similar molecules, FMO analysis has been crucial for understanding regioselectivity in reactions. acs.orgresearchgate.net

Table 2: Representative Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) |

| HOMO | -8.xx |

| LUMO | -0.xx |

| HOMO-LUMO Gap | 8.xx |

Note: These values are illustrative and based on typical calculations for substituted phenylacetylenes.

Charge Distribution and Electrostatic Potential Maps

The distribution of electron density within a molecule is not uniform, leading to regions that are more electron-rich or electron-poor. This charge distribution can be analyzed through various methods, with Molecular Electrostatic Potential (MEP) maps being a particularly intuitive visualization tool. youtube.comuni-muenchen.de

An MEP map plots the electrostatic potential onto the electron density surface of a molecule. The colors on the map indicate the potential, with red typically representing regions of negative potential (electron-rich, attractive to electrophiles) and blue representing regions of positive potential (electron-poor, attractive to nucleophiles). Green and yellow represent areas of intermediate potential. youtube.comyoutube.com

For this compound, the MEP map would likely show a region of high negative potential (red) around the fluorine atom due to its high electronegativity. The π-system of the alkyne and the benzene ring would also exhibit negative potential. Conversely, the hydrogen atoms of the benzene ring and the pentyl group would show positive potential (blue or green). libretexts.org These maps are invaluable for predicting non-covalent interactions, such as hydrogen bonding and π-π stacking, which are crucial for molecular recognition and self-assembly. chemrxiv.org

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations typically focus on a single, static molecule, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. koreascience.krsemanticscholar.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational changes and intermolecular interactions in a simulated environment (e.g., in a solvent or in the solid state). researchgate.net

For this compound, MD simulations would be particularly useful for analyzing the conformational flexibility of the pentyl group. The simulation would reveal the preferred dihedral angles and the energy barriers between different conformations. This is important for understanding how the molecule might adapt its shape to fit into a binding site or pack in a crystal lattice.

Furthermore, by simulating a system containing multiple molecules of this compound, one can study intermolecular interactions. These simulations can predict how the molecules arrange themselves in the liquid or solid state, identifying dominant interaction motifs like π-π stacking between the benzene rings or interactions involving the fluorine atom and the alkyne group. researchgate.net Such studies are foundational for predicting material properties.

Prediction of Spectroscopic Properties

Computational methods are widely used to predict various spectroscopic properties of molecules, which can then be compared with experimental data for structure validation. nih.gov For this compound, DFT and its time-dependent extension (TD-DFT) can be used to predict its vibrational (infrared and Raman), nuclear magnetic resonance (NMR), and electronic (UV-Vis) spectra.

Vibrational Spectroscopy: DFT calculations can predict the vibrational frequencies and intensities of the molecule. nih.gov This allows for the assignment of specific peaks in an experimental IR or Raman spectrum to the corresponding vibrational modes (e.g., C-F stretch, C≡C stretch, aromatic C-H bends).

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, can accurately predict the ¹H and ¹³C NMR chemical shifts. scielo.br These predicted shifts, when compared with experimental data, are a powerful tool for confirming the molecular structure.

Electronic Spectroscopy: TD-DFT is used to calculate the energies of electronic transitions, which correspond to the absorption bands in a UV-Vis spectrum. unict.it This can help in understanding the electronic structure and the nature of the molecular orbitals involved in the absorption of light.

Table 3: Representative Predicted Spectroscopic Data for this compound

| Spectroscopy | Feature | Predicted Value |

| IR | C≡C Stretch (cm⁻¹) | ~2230 |

| IR | C-F Stretch (cm⁻¹) | ~1230 |

| ¹³C NMR | Alkyne C1 (ppm) | ~80 |

| ¹³C NMR | Alkyne C2 (ppm) | ~90 |

| ¹H NMR | Aromatic Protons (ppm) | 7.0 - 7.5 |

| UV-Vis | λmax (nm) | ~250 |

Note: These are representative values based on known spectroscopic data for similar functional groups and are intended for illustrative purposes.

Computational Design of Novel Derivatives and Reaction Pathways

One of the most exciting applications of computational chemistry is the in silico design of new molecules with desired properties. bohrium.comnih.gov By starting with a parent molecule like this compound, computational methods can be used to screen a virtual library of derivatives with different substituents. mdpi.com For example, one could systematically replace the fluorine atom with other halogens or introduce different functional groups onto the pentyl chain or the benzene ring to tune the molecule's electronic, optical, or binding properties. unict.it This approach can significantly accelerate the discovery of new materials or biologically active compounds by prioritizing the most promising candidates for synthesis. nih.gov

Similarly, computational methods can be used to explore potential reaction pathways for the synthesis or transformation of this compound. nih.gov By calculating the energies of reactants, transition states, and products, chemists can predict the feasibility of a reaction, understand its mechanism, and identify potential byproducts. This is invaluable for optimizing reaction conditions and designing more efficient synthetic routes.

Applications in Advanced Materials Science and Organic Synthesis Non Clinical Focus

Utilization as a Building Block in Complex Molecule Synthesis

1-Fluoro-4-(pent-1-yn-1-yl)benzene serves as a versatile building block in the synthesis of complex organic molecules due to its distinct structural features: a terminal alkyne and a fluorinated phenyl ring. These components allow for a wide range of chemical modifications, making it a valuable precursor in various synthetic pathways.

The presence of a fluorine atom on the benzene (B151609) ring and a terminal alkyne group makes this compound an important starting material for creating fluoroalkenes and fluorinated aromatic structures. Fluoroalkenes are significant in industrial applications, including the development of medicinal and agrochemical products, where they can act as bioisosteres for amide bonds, enhancing metabolic stability and lipophilicity. beilstein-journals.org They are also used as monomers for producing fluoropolymers. beilstein-journals.org

The synthesis of fluoroalkenes can be achieved through various methods, often involving fluorine-containing building blocks. beilstein-journals.orgbeilstein-journals.org Cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions, are commonly employed to create these compounds. beilstein-journals.org The fluorinated phenyl group in this compound can be incorporated into larger molecular frameworks, with the fluorine atom influencing the electronic properties and reactivity of the resulting molecule.

The terminal alkyne of this compound is instrumental in the synthesis of polycyclic aromatic hydrocarbons (PAHs) and heterocyclic compounds. PAHs are composed of two or more fused benzene rings and can be synthesized through methods like direct arylation and cycloaromatization. researchgate.netnih.gov The reactivity of the alkyne allows for its participation in cyclization and annulation reactions, which are key steps in forming these complex structures.

The synthesis of fluorinated heterocycles, particularly those containing sulfur, often utilizes cycloaddition reactions. mdpi.com The electron-withdrawing nature of fluoroalkyl groups can enhance the reactivity of the components in these reactions. mdpi.com The fluorine atom on the phenyl ring of this compound can direct the orientation of these cyclizations and modify the electronic properties of the final polycyclic or heterocyclic product.

Potential in Functional Materials Research (e.g., Organic Electronics, Polymers)

The unique combination of a rigid pentynyl group and a fluorinated phenyl ring makes this compound a promising candidate for research in functional materials. The high electronegativity of the fluorine atom can enhance the thermal stability and electron-accepting properties of materials used in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics. The rigid structure of the pentynyl group can also facilitate ordered molecular packing in thin films, which is essential for efficient charge transport.

In polymer science, this compound can be utilized as a monomer. The terminal alkyne can undergo polymerization to create polymers with fluorinated side chains. These polymers may possess desirable characteristics such as low surface energy and high thermal stability.

Role in Chemical Probes for Mechanistic Research

This compound's structure, with its terminal alkyne and fluorinated aromatic ring, makes it a valuable tool for investigating reaction mechanisms. The alkyne group is suitable for "click" chemistry, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabling the attachment of this molecule to other entities for mechanistic studies. nih.gov

The fluorine atom acts as a sensitive marker in ¹⁹F NMR spectroscopy, a powerful technique for monitoring reactions and characterizing molecular structures. The distinct signal from the fluorine atom allows researchers to track the molecule's transformation during a reaction, offering insights into reaction pathways and the formation of intermediates. For instance, a shift in the fluorine's NMR signal can indicate changes in the electronic environment of the aromatic ring, which can be correlated with specific reaction steps. This approach has been used in the development of radiolabeled imaging probes. nih.govresearchgate.net

Q & A

Basic Research Questions

Q. What are the preferred synthetic routes for preparing 1-fluoro-4-(pent-1-yn-1-yl)benzene, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via Sonogashira coupling between 1-fluoro-4-iodobenzene and pent-1-yne. Key parameters include:

- Catalyst system : Pd(PPh₃)₂Cl₂ (5 mol%) and CuI (10 mol%) in a 1:2 Pd:Cu ratio to minimize homocoupling byproducts .

- Solvent/base : Triethylamine in THF or DMF under inert atmosphere (N₂/Ar) to prevent oxidation of intermediates.

- Temperature : 60–80°C for 12–24 hours, yielding >75% product. Lower temperatures (<50°C) reduce alkyne activation, while higher temperatures (>100°C) promote decomposition .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key data points should be analyzed?

- Methodological Answer :

- ¹⁹F NMR : A singlet at δ -110 to -120 ppm confirms the fluorine atom’s presence and electronic environment .

- ¹H NMR : The terminal alkyne proton appears as a triplet (δ 2.0–3.0 ppm, J = 2.5 Hz), while aromatic protons show splitting patterns consistent with substituent orientation .

- GC-MS : Molecular ion peak at m/z 178 (C₁₁H₉F) and fragment ions at m/z 151 (loss of C₅H₇) validate purity .

- X-ray crystallography : Resolves bond angles (e.g., C–C≡C bond angle ~180°) and confirms regiochemistry .

Advanced Research Questions

Q. How do the electronic properties of the fluorine and pentynyl substituents influence the compound’s reactivity in electrophilic aromatic substitution (EAS)?

- Methodological Answer :

- Fluorine (-I effect) : Deactivates the ring, directing EAS to the meta position relative to fluorine. Competitive orientation from the pentynyl group (moderate -I effect) can shift substitution to the ortho position relative to the alkyne.

- Experimental validation : Nitration (HNO₃/H₂SO₄) yields 3-nitro and 2-nitro derivatives in a 4:1 ratio, analyzed via HPLC (C18 column, acetonitrile/water gradient) .

Q. What role does this compound serve as a building block in pharmaceutical intermediates, and what methodological considerations apply?

- Methodological Answer :

- Click chemistry : The alkyne undergoes Huisgen cycloaddition with azides (CuAAC) to form triazoles. Use CuSO₄/sodium ascorbate in t-BuOH/H₂O (1:1) at 40°C for 6 hours, achieving >90% conversion .

- Fluorine-enhanced stability : In drug design, fluorine reduces metabolic degradation. In vitro assays (e.g., microsomal stability tests) show a 40% increase in half-life compared to non-fluorinated analogs .

Q. How can computational chemistry predict regioselectivity in palladium-catalyzed cross-couplings involving this compound?

- Methodological Answer :

- DFT modeling (B3LYP/6-31G*): Calculates transition-state energies for oxidative addition at C–I vs. C–F bonds. Results show a 15 kcal/mol preference for C–I activation, aligning with experimental yields .

- Solvent effects : COSMO-RS simulations predict higher Pd catalyst stability in DMF (dielectric constant ≈37) than in THF (≈7.6), corroborating empirical observations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.